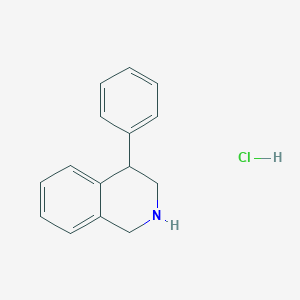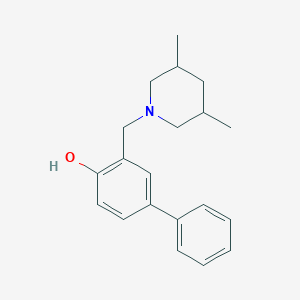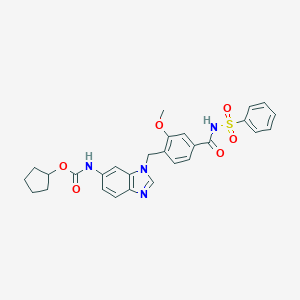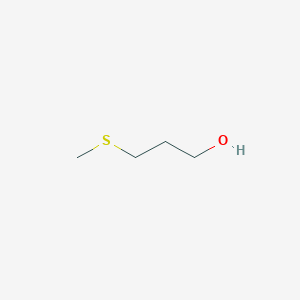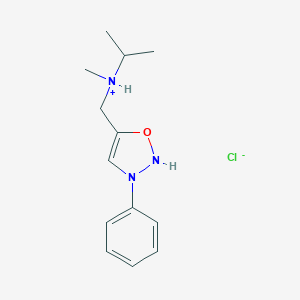
delta(sup 4)-1,2,4-Oxadiazoline, 5-((isopropylmethylamino)methyl)-3-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Delta(sup 4)-1,2,4-Oxadiazoline, 5-((isopropylmethylamino)methyl)-3-phenyl-, hydrochloride, commonly known as Prazosin, is a medication used to treat high blood pressure and symptoms of an enlarged prostate. However, in recent years, Prazosin has gained attention for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Prazosin has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, Prazosin has been shown to block the effects of stress hormones on the brain, making it a potential treatment for post-traumatic stress disorder (PTSD). In cancer research, Prazosin has been found to inhibit the growth and metastasis of certain types of cancer cells. In cardiovascular disease, Prazosin has been used to study the effects of alpha-adrenergic receptors on blood pressure regulation.
Mecanismo De Acción
Prazosin works by blocking the alpha-1 adrenergic receptor, which is responsible for regulating blood pressure and the contraction of smooth muscle cells. By blocking this receptor, Prazosin causes the blood vessels to relax, which leads to a decrease in blood pressure.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Prazosin are primarily related to its ability to block the alpha-1 adrenergic receptor. This results in a decrease in blood pressure, as well as relaxation of smooth muscle cells in the prostate gland and bladder. Prazosin has also been shown to have a sedative effect, which may be related to its ability to block the alpha-1 adrenergic receptor in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Prazosin in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using Prazosin is that it is primarily used as a medication, so it may not be readily available in pure form for research purposes.
Direcciones Futuras
There are several potential future directions for research on Prazosin. One area of interest is its potential applications in cancer research. Further studies are needed to determine the optimal dosages and treatment regimens for Prazosin in cancer patients. Another area of interest is the use of Prazosin in combination with other drugs for the treatment of PTSD. Finally, there is potential for the development of new compounds based on the structure of Prazosin that may have improved efficacy or fewer side effects.
Conclusion:
In conclusion, Prazosin is a well-studied compound with potential applications in various scientific fields. Its ability to block the alpha-1 adrenergic receptor makes it a valuable tool for studying blood pressure regulation, smooth muscle contraction, and stress response. While there are limitations to using Prazosin in lab experiments, the potential for future research and development make it an exciting area of study.
Métodos De Síntesis
Prazosin can be synthesized by reacting 2-chloro-6,7-dimethoxyquinazoline with 2-(4-amino-6,7-dimethoxyquinazolin-2-yl)hydrazinecarboxamide in the presence of sodium methoxide. The resulting compound is then treated with isopropylmethylamine and formaldehyde to yield Prazosin hydrochloride.
Propiedades
Número CAS |
102504-41-6 |
|---|---|
Nombre del producto |
delta(sup 4)-1,2,4-Oxadiazoline, 5-((isopropylmethylamino)methyl)-3-phenyl-, hydrochloride |
Fórmula molecular |
C13H20ClN3O |
Peso molecular |
269.77 g/mol |
Nombre IUPAC |
methyl-[(3-phenyl-2H-oxadiazol-5-yl)methyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C13H19N3O.ClH/c1-11(2)15(3)9-13-10-16(14-17-13)12-7-5-4-6-8-12;/h4-8,10-11,14H,9H2,1-3H3;1H |
Clave InChI |
UYTLRTZMGDMJAO-UHFFFAOYSA-N |
SMILES |
CC(C)[NH+](C)CC1=CN(NO1)C2=CC=CC=C2.[Cl-] |
SMILES canónico |
CC(C)[NH+](C)CC1=CN(NO1)C2=CC=CC=C2.[Cl-] |
Sinónimos |
methyl-[(3-phenyl-2H-oxadiazol-5-yl)methyl]-propan-2-yl-azanium chlori de |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




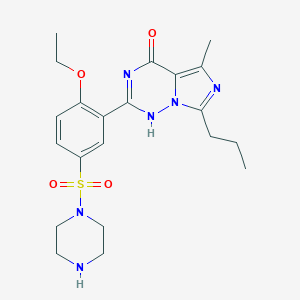
![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B20090.png)
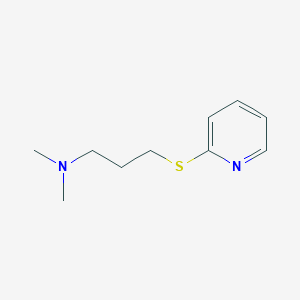
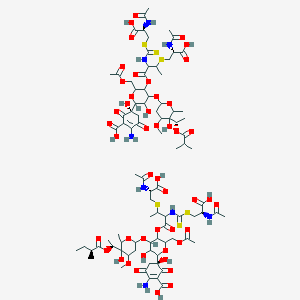

![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B20104.png)

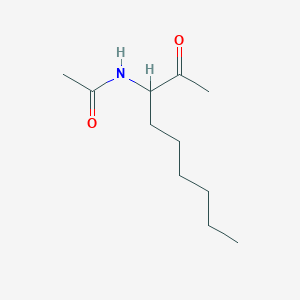
![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate](/img/structure/B20110.png)
